molecular formula C7H12N4O2 B13271730 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B13271730
M. Wt: 184.20 g/mol
InChI Key: OJYDNGVQKHUUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that features a piperidine ring fused with a triazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of piperidine derivatives with triazolidine-dione precursors. One common method includes the cyclization of piperidine with triazolidine-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione is unique due to its combination of the piperidine ring with the triazolidine-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

4-piperidin-4-yl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C7H12N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h5,8H,1-4H2,(H,9,12)(H,10,13)

InChI Key

OJYDNGVQKHUUSS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)NNC2=O

Origin of Product

United States

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